molecular formula C22H22Cl2N6S2 B6072855 5,5'-(1,4-butanediyl)bis[4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol]

5,5'-(1,4-butanediyl)bis[4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol]

Cat. No. B6072855
M. Wt: 505.5 g/mol
InChI Key: ZMEGTDCKHSLYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5'-(1,4-butanediyl)bis[4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol], commonly known as BTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BTT is a member of the triazole family of compounds, which have been shown to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Scientific Research Applications

BTT has been the subject of numerous scientific studies due to its potential applications in a variety of fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. BTT has been shown to possess potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In addition, BTT has also been investigated for its antimicrobial and antifungal properties, and has shown promising results against a variety of bacterial and fungal strains.

Mechanism of Action

The mechanism of action of BTT is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell growth and division. BTT has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the growth of bacterial and fungal cells.
Biochemical and Physiological Effects:
BTT has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and division, induction of apoptosis, and modulation of immune system function. BTT has also been shown to have anti-inflammatory properties, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BTT in lab experiments is its potent biological activity, which allows for the investigation of its effects on a variety of cell types and organisms. However, BTT is also highly reactive and may require special handling and storage conditions to maintain its stability and activity.

Future Directions

There are a number of future directions for research on BTT, including the investigation of its potential as a therapeutic agent for cancer and other diseases, the development of new synthetic methods for BTT and related compounds, and the investigation of its potential as a tool for studying biological processes and mechanisms. In addition, further research is needed to fully understand the mechanism of action of BTT and its effects on different cell types and organisms.

Synthesis Methods

The synthesis of BTT involves the reaction of 5-chloro-2-methylphenyl isothiocyanate with 1,4-butanediamine, followed by the reaction of the resulting product with 4-amino-5-mercapto-1,2,4-triazole. The final product is obtained after purification by column chromatography. The synthesis method is relatively straightforward and can be performed on a small scale in a laboratory setting.

properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-3-[4-[4-(5-chloro-2-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]butyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N6S2/c1-13-7-9-15(23)11-17(13)29-19(25-27-21(29)31)5-3-4-6-20-26-28-22(32)30(20)18-12-16(24)10-8-14(18)2/h7-12H,3-6H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEGTDCKHSLYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=NNC2=S)CCCCC3=NNC(=S)N3C4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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